3-(Oxan-3-ylmethylsulfamoylmethyl)benzoic acid
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Overview
Description
3-(Oxan-3-ylmethylsulfamoylmethyl)benzoic acid, also known as OSMBA, is a sulfonamide derivative that has attracted significant attention in scientific research due to its potential applications in various fields. OSMBA is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 3-(Oxan-3-ylmethylsulfamoylmethyl)benzoic acid is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of enzymes or receptors involved in various cellular processes. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
3-(Oxan-3-ylmethylsulfamoylmethyl)benzoic acid has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. However, this compound has some limitations. It is relatively insoluble in water, which can limit its use in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-(Oxan-3-ylmethylsulfamoylmethyl)benzoic acid. One area of interest is the development of this compound-based materials with specific properties, such as catalytic activity or selective binding. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its biological activities and potential therapeutic applications. Furthermore, the development of new synthetic methods for this compound could improve its purity and yield, and enable the synthesis of this compound derivatives with enhanced properties.
Synthesis Methods
3-(Oxan-3-ylmethylsulfamoylmethyl)benzoic acid can be synthesized by the reaction of 3-(bromomethyl)benzoic acid with oxan-3-ylmethylamine and sulfamic acid in the presence of a catalyst. The reaction can be carried out under mild conditions and has a high yield. The purity of the product can be improved by recrystallization.
Scientific Research Applications
3-(Oxan-3-ylmethylsulfamoylmethyl)benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In analytical chemistry, this compound has been used as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography.
properties
IUPAC Name |
3-(oxan-3-ylmethylsulfamoylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-14(17)13-5-1-3-11(7-13)10-21(18,19)15-8-12-4-2-6-20-9-12/h1,3,5,7,12,15H,2,4,6,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLKGNQYTYJGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNS(=O)(=O)CC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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